rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis
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Overview
Description
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes an aminocyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis typically involves the following steps:
Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.
Hydroxylation: The hydroxyl group is introduced via an oxidation reaction, often using reagents like hydrogen peroxide or other oxidizing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized conditions for higher yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclohexene derivatives, ketones, aldehydes, and amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,6S)-2-azabicyclo[4.1.0]heptane-1-carboxamide hydrochloride
- rac-(1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylic acid hydrochloride
- rac-(1R,6S,7R)-bicyclo[4.1.0]heptan-7-amine hydrochloride
Uniqueness
rac-(1R,6S)-6-aminocyclohex-2-en-1-ol hydrochloride, cis is unique due to its specific aminocyclohexene structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in research and industrial applications where such properties are desired.
Properties
CAS No. |
2703749-21-5 |
---|---|
Molecular Formula |
C6H12ClNO |
Molecular Weight |
149.6 |
Purity |
95 |
Origin of Product |
United States |
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